molecular formula C26H30N2O4S B299873 Methyl 4-{butyryl[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino}benzoate

Methyl 4-{butyryl[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino}benzoate

Cat. No. B299873
M. Wt: 466.6 g/mol
InChI Key: BEOOXAXXKDOEJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{butyryl[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino}benzoate, also known as TAK-659, is a novel inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and function of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, autoimmune disorders, and other diseases.

Mechanism of Action

BTK is a non-receptor tyrosine kinase that plays a critical role in BCR signaling and B-cell development. Upon activation of the BCR, BTK is recruited to the plasma membrane, where it phosphorylates downstream targets, including phospholipase Cγ2 (PLCγ2), which leads to the activation of several signaling pathways, such as the nuclear factor-κB (NF-κB) pathway. Methyl 4-{butyryl[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino}benzoate inhibits BTK by binding to the ATP-binding site of the kinase domain, thereby preventing its activation and downstream signaling.
Biochemical and Physiological Effects
Methyl 4-{butyryl[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino}benzoate has been shown to induce apoptosis and inhibit cell proliferation in preclinical models of B-cell malignancies. In addition, Methyl 4-{butyryl[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino}benzoate has demonstrated anti-inflammatory activity in models of autoimmune diseases, such as rheumatoid arthritis and lupus. Methyl 4-{butyryl[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino}benzoate has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax, in preclinical models of CLL.

Advantages and Limitations for Lab Experiments

Methyl 4-{butyryl[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino}benzoate has several advantages as a research tool, including its potent and selective inhibition of BTK, its ability to induce apoptosis and inhibit cell proliferation in preclinical models of B-cell malignancies, and its anti-inflammatory activity in models of autoimmune diseases. However, Methyl 4-{butyryl[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino}benzoate also has some limitations, including its relatively short half-life and the potential for off-target effects.

Future Directions

There are several potential future directions for the research and development of Methyl 4-{butyryl[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino}benzoate. One area of focus is the optimization of the pharmacokinetic properties of Methyl 4-{butyryl[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino}benzoate to improve its efficacy and reduce its toxicity. Another area of interest is the exploration of combination therapies with other anti-cancer agents, such as venetoclax, to enhance the activity of Methyl 4-{butyryl[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino}benzoate. Finally, the potential use of Methyl 4-{butyryl[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino}benzoate in other diseases, such as autoimmune disorders and inflammatory diseases, warrants further investigation.

Synthesis Methods

The synthesis of Methyl 4-{butyryl[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino}benzoate involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The process starts with the synthesis of 4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-amine, which is then coupled with 4-bromo-3-fluorobenzoic acid to form 4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl 4-bromo-3-fluorobenzoate. The final step involves the butyrylation of the amine group with methyl 4-bromobutyrate to yield Methyl 4-{butyryl[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino}benzoate.

Scientific Research Applications

Methyl 4-{butyryl[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino}benzoate has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, Methyl 4-{butyryl[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino}benzoate has demonstrated potent inhibitory activity against BTK and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation.

properties

Product Name

Methyl 4-{butyryl[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino}benzoate

Molecular Formula

C26H30N2O4S

Molecular Weight

466.6 g/mol

IUPAC Name

methyl 4-[butanoyl-[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]amino]benzoate

InChI

InChI=1S/C26H30N2O4S/c1-5-8-22-24(18-12-16-21(17-13-18)32-7-3)27-26(33-22)28(23(29)9-6-2)20-14-10-19(11-15-20)25(30)31-4/h10-17H,5-9H2,1-4H3

InChI Key

BEOOXAXXKDOEJL-UHFFFAOYSA-N

SMILES

CCCC1=C(N=C(S1)N(C2=CC=C(C=C2)C(=O)OC)C(=O)CCC)C3=CC=C(C=C3)OCC

Canonical SMILES

CCCC1=C(N=C(S1)N(C2=CC=C(C=C2)C(=O)OC)C(=O)CCC)C3=CC=C(C=C3)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.